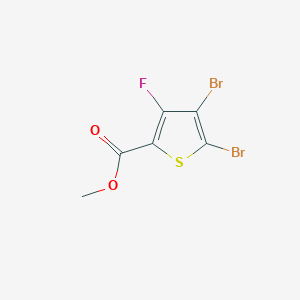

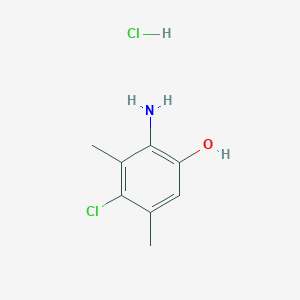

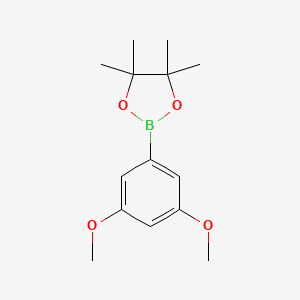

![molecular formula C6H5N3O2 B1316147 Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione CAS No. 918538-04-2](/img/structure/B1316147.png)

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Overview

Description

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique fused ring structure, which includes both pyrrole and triazine moieties. It is known for its potential therapeutic applications, particularly in targeting kinases involved in cancer therapy .

Mechanism of Action

Target of Action

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a unique bicyclic heterocycle that has shown numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . The primary targets of this compound are specific proteins or enzymes that are dysregulated in diseases such as cancer .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it has been suggested to inhibit neuraminidase . In the case of kinase inhibitors, the molecule binds in the ATP pocket of the enzyme, engaging in hydrogen-bonding interactions with the Asp127 (carbonyl) and Cys129 (carbonyl and N-H) in the hinge region .

Biochemical Pathways

This compound affects various biochemical pathways. As a kinase inhibitor, it impacts the signaling pathways regulated by these kinases . These include pathways involved in cell proliferation and survival, which are often dysregulated in cancer .

Result of Action

The result of the action of this compound at the molecular and cellular level is the inhibition of its target enzymes, leading to changes in the downstream signaling pathways . This can result in the slowing of cellular proliferation in diseases like cancer .

Biochemical Analysis

Biochemical Properties

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is essential for regulating various cellular activities, including cell division, metabolism, and apoptosis. This compound interacts with kinases by binding to their active sites, thereby inhibiting their activity. This interaction is highly specific and can lead to the selective inhibition of dysregulated kinases in cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation. Additionally, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is critical for cell growth and survival. By modulating these pathways, the compound can induce apoptosis and reduce tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly kinases. The compound binds to the adenosine triphosphate-binding pocket of kinases, preventing the transfer of phosphate groups to substrates. This inhibition disrupts the phosphorylation cascade, leading to the suppression of downstream signaling pathways. Additionally, this compound can induce changes in gene expression by inhibiting transcription factors that are regulated by kinase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of kinase activity. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in specific tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that retain kinase inhibitory activity. Additionally, this compound can affect metabolic flux by altering the activity of key regulatory enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via solute carrier transporters, where it accumulates in the cytoplasm and nucleus. This localization is essential for its inhibitory effects on kinases and other biomolecules .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with kinases and transcription factors. Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate the subcellular distribution of this compound, directing it to specific compartments or organelles .

Preparation Methods

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione can be achieved through various synthetic routes. Some of the common methods include:

Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine structure.

Synthesis via Bromohydrazone: This approach utilizes bromohydrazone intermediates, which undergo cyclization to form the triazine ring.

Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which then undergoes further reactions to yield the final product.

Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization.

Transition Metal Mediated Synthesis: This method employs transition metal catalysts to facilitate the formation of the triazine ring.

Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine structure.

Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

Pyrrolo[2,1-f][1,2,4]triazine: This compound shares the same core structure but lacks the dione functionality.

Pyrrolo[2,1-f][1,2,4]triazine-4-amine: This compound has an amine group instead of the dione functionality.

Pyrrolo[2,1-f][1,2,4]triazine-4-thiol: This compound contains a thiol group in place of the dione functionality.

The uniqueness of this compound lies in its specific dione functionality, which imparts distinct chemical and biological properties .

Properties

IUPAC Name |

1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTRWCPNROUMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575571 | |

| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918538-04-2 | |

| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper "Synthesis of a new bridgehead nitrogen heterocyclic system. Pyrrolo [2,1‐f]‐1,2,4‐triazine derivatives"?

A1: The paper details a novel synthetic route for creating pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione derivatives. The researchers discovered that 1-ureidopyrroles, specifically types 6a and 6b synthesized using a previously established method [], can be cyclized under basic conditions to yield the target compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

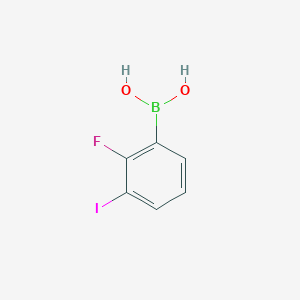

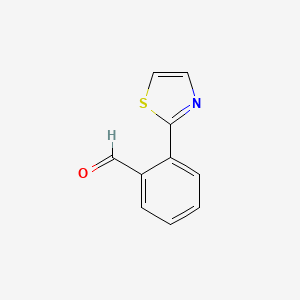

![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)

![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)